molecular formula C10H21N2O4P B12489341 Bis(morpholin-4-ylmethyl)phosphinic acid

Bis(morpholin-4-ylmethyl)phosphinic acid

Cat. No.: B12489341
M. Wt: 264.26 g/mol
InChI Key: ABVDMDORQNGCFO-UHFFFAOYSA-N
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Description

Bis(morpholin-4-ylmethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two morpholine groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(morpholin-4-ylmethyl)phosphinic acid typically involves the reaction of morpholine with a suitable phosphinic acid derivative. One common method is the Mannich reaction, where morpholine, formaldehyde, and a phosphinic acid precursor are reacted under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(morpholin-4-ylmethyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phosphinic acid sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted morpholine or phosphinic acid derivatives.

Scientific Research Applications

Bis(morpholin-4-ylmethyl)phosphinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(morpholin-4-ylmethyl)phosphinic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that require phosphate groups for their activity. The compound mimics the structure of phosphate groups, allowing it to bind to the active sites of these enzymes and inhibit their function. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acids: Compounds with a similar structure but with a phosphonic acid moiety instead of phosphinic acid.

    Phosphoric acids: Compounds containing a phosphoric acid group.

    Phosphonates: Esters or salts of phosphonic acids.

Uniqueness

Bis(morpholin-4-ylmethyl)phosphinic acid is unique due to the presence of two morpholine groups, which provide additional steric and electronic properties. This makes it a versatile compound for various applications, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry .

Properties

Molecular Formula

C10H21N2O4P

Molecular Weight

264.26 g/mol

IUPAC Name

bis(morpholin-4-ylmethyl)phosphinic acid

InChI

InChI=1S/C10H21N2O4P/c13-17(14,9-11-1-5-15-6-2-11)10-12-3-7-16-8-4-12/h1-10H2,(H,13,14)

InChI Key

ABVDMDORQNGCFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CP(=O)(CN2CCOCC2)O

Origin of Product

United States

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